molecular formula C13H10ClN3 B12711747 (1-((4-Chlorophenyl)methyl)-2(1H)-pyridinylidene)cyanamide CAS No. 135838-07-2

(1-((4-Chlorophenyl)methyl)-2(1H)-pyridinylidene)cyanamide

Cat. No.: B12711747
CAS No.: 135838-07-2
M. Wt: 243.69 g/mol
InChI Key: XJCDFOUSUSEHOK-UHFFFAOYSA-N
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Description

(1-((4-Chlorophenyl)methyl)-2(1H)-pyridinylidene)cyanamide is a chemical compound that features a pyridinylidene core substituted with a 4-chlorophenylmethyl group and a cyanamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((4-Chlorophenyl)methyl)-2(1H)-pyridinylidene)cyanamide typically involves the reaction of 4-chlorobenzyl chloride with 2-cyanopyridine under basic conditions. The reaction proceeds via nucleophilic substitution, where the cyanopyridine acts as a nucleophile attacking the electrophilic carbon of the 4-chlorobenzyl chloride. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1-((4-Chlorophenyl)methyl)-2(1H)-pyridinylidene)cyanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted cyanamides or other derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-((4-Chlorophenyl)methyl)-2(1H)-pyridinylidene)cyanamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers and coatings. Its reactivity also makes it suitable for use in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (1-((4-Chlorophenyl)methyl)-2(1H)-pyridinylidene)cyanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)methylamine
  • (4-Chlorophenyl)methylpiperazine
  • (4-Chlorophenyl)methylsulfide

Uniqueness

Compared to similar compounds, (1-((4-Chlorophenyl)methyl)-2(1H)-pyridinylidene)cyanamide possesses a unique combination of functional groups that confer distinct reactivity and binding properties. Its cyanamide group allows for versatile chemical modifications, while the pyridinylidene core provides stability and specificity in interactions with biological targets.

Properties

CAS No.

135838-07-2

Molecular Formula

C13H10ClN3

Molecular Weight

243.69 g/mol

IUPAC Name

[1-[(4-chlorophenyl)methyl]pyridin-2-ylidene]cyanamide

InChI

InChI=1S/C13H10ClN3/c14-12-6-4-11(5-7-12)9-17-8-2-1-3-13(17)16-10-15/h1-8H,9H2

InChI Key

XJCDFOUSUSEHOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC#N)N(C=C1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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